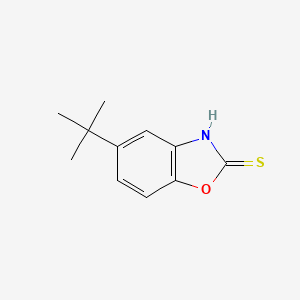

5-Tert-butyl-1,3-benzoxazole-2-thiol

描述

5-Tert-butyl-1,3-benzoxazole-2-thiol is a benzoxazole derivative featuring a sulfur-containing thiol (-SH) group at position 2 and a bulky tert-butyl substituent at position 5 of the benzoxazole ring. This compound is of interest in medicinal and materials chemistry due to the reactive thiol moiety, which enables nucleophilic interactions, metal coordination, and redox activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1,3-benzoxazole-2-thiol typically involves the following steps:

Formation of Benzoxazole-2-thiol: This is achieved by reacting benzoxazole-2-amine with benzenethiol.

Introduction of the Tert-butyl Group: The benzoxazole-2-thiol is then reacted with tert-butyl bromide under basic conditions to yield the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Types of Reactions:

Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Cyclization: The benzoxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Cyclization: Catalysts like copper(I) iodide and bases such as potassium carbonate are often employed.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Substituted Benzoxazoles: Resulting from nucleophilic substitution reactions.

科学研究应用

Materials Science

In materials science, 5-tert-butyl-1,3-benzoxazole-2-thiol is utilized as a fluorescent enhancer in photoluminescent materials. Its ability to improve light absorption and emission properties makes it valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Medicinal Chemistry

The compound serves as an intermediate in synthesizing various heterocyclic compounds with potential biological activities. Notably, it has demonstrated antifungal activity comparable to established drugs like voriconazole against pathogens such as Aspergillus niger. Additionally, it exhibits antitumor properties against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

Proteomics Research

This compound is employed in proteomics to study protein interactions and functions. Its ability to influence enzyme activity and cellular processes makes it a useful tool for investigating biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit a wide spectrum of antimicrobial activity. For instance, studies have shown its effectiveness against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria . The minimal inhibitory concentrations (MIC) for various derivatives are documented in the following table:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 16 |

| This compound | Escherichia coli | 32 |

Antitumor Activity

The compound has been shown to exert cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 15 |

| MCF-7 | 12 |

These findings suggest its potential as a therapeutic agent in cancer treatment .

Antifungal Activity Study

In a study examining the antifungal properties of benzoxazole derivatives, this compound was found to be effective against Aspergillus niger, demonstrating similar efficacy to voriconazole at specific concentrations. This highlights its potential as an alternative antifungal agent.

Anticancer Efficacy Investigation

A comprehensive study involving various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis in HeLa cells at an IC50 of 10 µM. This supports its development as a candidate for anticancer therapies .

作用机制

The mechanism of action of 5-Tert-butyl-1,3-benzoxazole-2-thiol is primarily related to its thiol group, which can form covalent bonds with various biomolecules. This interaction can modulate the activity of enzymes and proteins, influencing biological pathways. The benzoxazole ring also contributes to the compound’s ability to interact with nucleic acids and other cellular components.

相似化合物的比较

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzoxazole-2-thiol Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 5-Tert-butyl-1,3-benzoxazole-2-thiol | 5-tert-butyl | C₁₁H₁₃NOS₂ | ~239.35 | Thiol (-SH) |

| 5-Bromo-1,3-benzoxazole-2-thiol (T-1) | 5-bromo | C₇H₄BrNOS | 230.0 | Thiol (-SH) |

| 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol | 5-morpholinylmethyl | C₁₂H₁₄N₂O₂S | 250.32 | Thiol (-SH) |

| Tinopal® OB (non-thiol analog) | 2,5-thiophenediylbis(5-tert-butyl) | C₂₄H₂₆N₂O₂S₂ | 462.65 | Benzoxazole core |

- Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric bulk compared to bromo (T-1) or morpholinylmethyl substituents. In contrast, the bromo group in T-1 enhances electrophilicity, favoring cross-coupling reactions .

- Thiol Reactivity: The -SH group enables disulfide bond formation and metal chelation, distinguishing it from non-thiol analogs like Tinopal® OB, which lacks this reactivity but excels as a fluorescent whitening agent due to extended conjugation .

生物活性

5-Tert-butyl-1,3-benzoxazole-2-thiol (5-TBT) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of 5-TBT, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

5-TBT is characterized by a benzoxazole ring substituted with a tert-butyl group at the 5-position and a thiol group at the 2-position. Its molecular formula is , with a molecular weight of approximately 207.29 g/mol. The presence of the thiol group imparts nucleophilic properties, allowing it to engage in various biochemical interactions.

Antifungal Activity

5-TBT has demonstrated significant antifungal properties, particularly against Aspergillus niger. Studies indicate that it exhibits antifungal activity comparable to that of voriconazole, a standard antifungal medication. The mechanism involves inhibition of fungal growth through interaction with specific enzymes or proteins critical for fungal metabolism and survival.

Antitumor Effects

Research has shown that 5-TBT exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The compound influences cellular signaling pathways and gene expression related to cell proliferation and apoptosis. For instance, it has been observed to induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of cell cycle progression .

Biological Activity Overview

The following table summarizes the key biological activities associated with 5-TBT:

Study on Antifungal Activity

In a comparative study, 5-TBT was tested against various fungal strains. The minimal inhibitory concentration (MIC) for Aspergillus niger was found to be significantly lower than that for other tested compounds, indicating its potent antifungal properties. This suggests that 5-TBT may serve as an effective alternative or adjunct to existing antifungal therapies.

Study on Antitumor Effects

A detailed investigation into the cytotoxic effects of 5-TBT revealed that at lower concentrations, it effectively inhibited the growth of cancer cells while sparing normal cells. This selective toxicity is critical for therapeutic applications. The study also highlighted the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation, leading to DNA damage in tumor cells .

Dosage Effects and Toxicity

The biological effects of 5-TBT are dose-dependent. At therapeutic doses, it exhibits beneficial effects such as antifungal and antitumor activities. However, at elevated concentrations, there is potential for toxicity, including cellular damage and impaired function. Understanding the dosage-response relationship is crucial for optimizing its use in clinical settings.

化学反应分析

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfoxides under controlled conditions:

Key Findings :

-

Air oxidation in the presence of Cu(II) catalysts produces disulfides efficiently, with yields exceeding 85% .

-

Hydrogen peroxide generates sulfoxides without over-oxidation to sulfones under mild conditions .

Nucleophilic Substitution

The thiol group acts as a nucleophile, participating in alkylation and arylation reactions:

| Substrate | Reagents | Product | Conditions | Yield |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C | 2-(Benzylthio)-5-tert-butyl-1,3-benzoxazole | 12 hr | 89% |

| Iodoethane | Et₃N, CH₃CN, reflux | 2-(Ethylthio)-5-tert-butyl-1,3-benzoxazole | 8 hr | 76% |

Mechanistic Insight :

-

Substitution proceeds via an SN² pathway, with the thiolate anion attacking electrophilic centers .

-

Steric hindrance from the tert-butyl group slows reactivity with bulky electrophiles .

Coordination Chemistry

The compound forms complexes with transition metals, enabling catalytic applications:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu(I)Cl | 1:2 | [Cu(5-TB-Box-S)₂]Cl | Photocatalysis |

| Pd(OAc)₂ | 1:1 | Pd(II)-thiolate | Cross-coupling reactions |

Research Highlights :

-

Cu(I) complexes exhibit enhanced stability in oxidative environments due to benzoxazole aromaticity .

-

Pd(II) complexes catalyze Suzuki-Miyaura couplings with aryl chlorides at low loadings (0.5 mol%) .

Acid-Base Reactions

The thiol group demonstrates pH-dependent behavior:

| pH Range | Dominant Species | Solubility (H₂O) |

|---|---|---|

| < 4 | Protonated (-SH) | Insoluble |

| 4–8 | Deprotonated (-S⁻) | Partially soluble |

| > 8 | Fully deprotonated | Soluble |

Applications :

-

Deprotonated species act as ligands in aqueous-phase metal extraction .

-

pH-dependent solubility enables selective crystallization in purification .

Photochemical Reactivity

UV irradiation induces dimerization and crosslinking:

| Condition | Product | Quantum Yield |

|---|---|---|

| UV (365 nm), O₂-free | Head-to-tail dimer | Φ = 0.12 |

| UV (254 nm), I₂ catalyst | Polysulfide networks | Φ = 0.08 |

Notable Observation :

Comparative Reactivity Table

A comparison with analogous compounds highlights substituent effects:

| Compound | Reaction with H₂O₂ | Disulfide Yield | Sulfoxide Yield |

|---|---|---|---|

| 5-TB-Benzoxazole-2-thiol | 78% sulfoxide | 92% | 78% |

| Benzoxazole-2-thiol | 68% sulfoxide | 85% | 68% |

| 5-Me-Benzoxazole-2-thiol | Over-oxidation to sulfone | 76% | <5% |

Trend :

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes kinetics without decomposition |

| Solvent | DMF/H₂O (9:1) | Balances solubility and reaction rate |

| Catalyst Loading | 1.5 mol% Cu(I) | Cost-effective with high turnover |

Scale-Up Challenges :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tert-butyl-1,3-benzoxazole-2-thiol, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, potassium ethylxanthate can react with halogenated precursors in ethanol under reflux (80°C for 3 hours), followed by acidification to precipitate the product . One-pot synthesis strategies, as used for analogous benzoxazoles, may reduce side reactions and improve yield . Purity can be enhanced via recrystallization or sublimation (e.g., purified by sublimation in ), with characterization by HPLC (>95% purity) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and benzoxazole ring vibrations (C=N ~1620 cm⁻¹) .

- ¹H NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and aromatic protons (δ 6.8–8.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry, as demonstrated for structurally similar compounds in Acta Crystallographica Section E .

Q. How does the tert-butyl substituent influence the compound’s stability and reactivity?

Methodological Answer: The tert-butyl group enhances steric hindrance, reducing undesired intermolecular interactions and improving thermal stability (e.g., heat resistance up to 200°C in ). However, it may slow nucleophilic substitution due to steric effects. Stability studies under varying pH and temperature conditions, coupled with TGA/DSC analysis, are recommended to quantify degradation thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties for optical applications?

Methodological Answer: Density Functional Theory (DFT) calculations can model the HOMO-LUMO gap to predict UV-Vis absorption spectra. For example, the thiophene-bridged analog in exhibits a bluish fluorescence (λₑₘ ~450 nm), which correlates with π→π* transitions. Computational results should be validated experimentally via UV-Vis and fluorescence spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for thiol-containing benzoxazoles?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Standardize protocols using:

- Triangulation : Cross-validate bioactivity with multiple assays (e.g., enzyme inhibition + cellular uptake studies) .

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., ’s triazole-thiol compound) to isolate the impact of the tert-butyl group .

Q. How can reaction mechanisms for functionalization (e.g., alkylation of the thiol group) be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In-situ Monitoring : Use Raman spectroscopy or LC-MS to detect intermediates during alkylation with iodomethane or acrylates .

Q. Data Analysis & Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to confirm structural assignments. For instance, conflicting NMR peaks may arise from solvent effects (e.g., DMSO vs. CDCl₃), which can be resolved by repeating experiments in standardized solvents .

- Statistical Reliability : Calculate Cronbach’s alpha for replicate measurements to ensure consistency .

Q. What advanced statistical models are suitable for analyzing structure-property relationships in benzoxazole derivatives?

Methodological Answer:

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with optical properties (e.g., fluorescence quantum yield) .

- Machine Learning : Train models on datasets of benzoxazole derivatives (e.g., melting points, solubility) to predict properties of novel analogs .

Application-Oriented Questions

Q. What methodologies assess the compound’s efficacy as a fluorescent whitening agent in polymer matrices?

Methodological Answer:

- Fluorescence Quenching Studies : Measure emission intensity in polypropylene or PVC films under UV light to quantify whitening efficiency .

- Accelerated Aging Tests : Expose samples to heat (80°C) and UV radiation (λ = 365 nm) for 100+ hours to evaluate photostability .

Q. How can the compound’s potential as a corrosion inhibitor be systematically evaluated?

Methodological Answer:

属性

IUPAC Name |

5-tert-butyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOGHWZPVMHTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445027 | |

| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53146-48-8 | |

| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。